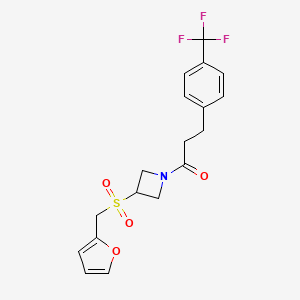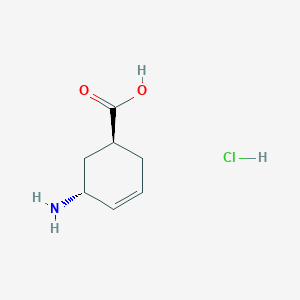
(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride” is a chemical compound with the CAS Number: 2089277-81-4 . It has a molecular weight of 203.69 and is also known as AMPP. It has gained attention from researchers due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., might be available in technical documents or peer-reviewed papers .Aplicaciones Científicas De Investigación
Surface Modification and Water Treatment A novel approach in the field of nanofiltration membrane development employs sulfonated aromatic diamine monomers for the synthesis of thin-film composite (TFC) nanofiltration membranes. These membranes exhibit enhanced water flux due to improved surface hydrophilicity, achieved without compromising dye rejection. The introduction of sulfonic acid groups is pivotal for the improved performance in dye treatment applications, indicating a promising avenue for (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride in modifying surface properties for environmental applications (Yang Liu et al., 2012).
Polymer-Supported Quenching Reagents In combinatorial chemistry, polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate offer an efficient method for the parallel purification of crude reaction products. These polymeric reagents quench excess reactants and remove impurities, simplifying the isolation of desired products through single filtration and solvent evaporation. This method underscores the utility of this compound as a base for creating polymer-supported reagents for streamlined synthesis processes (R. J. C. and J. C. Hodges, 1997).
Green Chemistry and Catalysis The application of sulfamic acid as a green catalyst in the Mannich reaction highlights an environmentally friendly approach to synthesizing β-aminocarbonyl compounds. The use of ultrasound irradiation enhances the yield and selectivity of the reaction, presenting this compound as an effective catalyst in promoting chemical reactions with minimal environmental impact (Hongyao Zeng et al., 2009).
Biological and Medicinal Chemistry Research on S-adenosylmethionine (SAM) explores its role as a biological methyl donor in various metabolic reactions. This work sheds light on the potential biochemical applications of this compound in synthesizing biologically relevant compounds, thereby contributing to our understanding of its role in biological systems (M. Fontecave et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-amino-2-methyl-1-(sulfamoylamino)propane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUQJXDIMONRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)
![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)
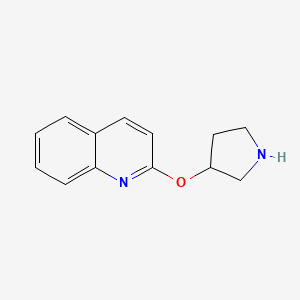

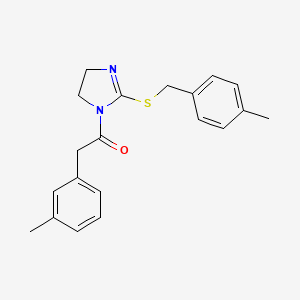
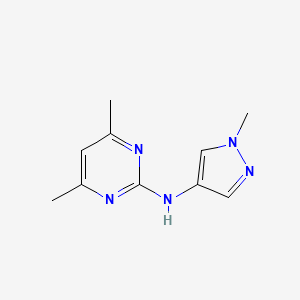
![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)
![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)
![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)
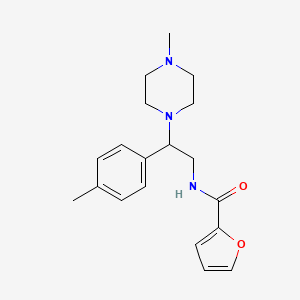
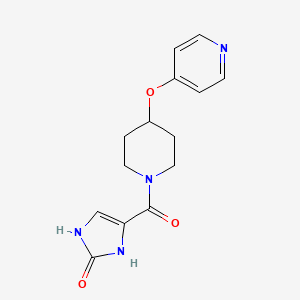
![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)
